REACTION_CXSMILES
|
C([O-])(=[O:3])C.[Pb+2].C([O-])(=O)C.[CH3:10][C:11]1[CH2:17][C:15](=[O:16])[CH2:14][C:13]([CH3:19])([CH3:18])[CH:12]=1.O=O>N1C=CC=CC=1>[O:3]=[C:12]1[C:13]([CH3:19])([CH3:18])[CH2:14][C:15](=[O:16])[CH:17]=[C:11]1[CH3:10] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(CC(=O)C1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with intensive stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
subsequently worked up by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CC(=O)CC1(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |